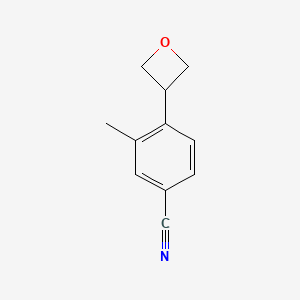

3-Methyl-4-(oxetan-3-YL)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-methyl-4-(oxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C11H11NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,6-7H2,1H3 |

InChI Key |

NQJZTUCTLNMNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C2COC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 Oxetan 3 Yl Benzonitrile and Analogues

Strategies for the Introduction of the Oxetane (B1205548) Moiety onto Benzonitrile (B105546) Scaffolds

Several synthetic strategies can be employed to construct aryl-oxetane bonds, each with its own advantages and applications. These methods range from nucleophilic substitutions to organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions Involving Oxetan-3-ol and Halogenated Benzonitriles (e.g., Mitsunobu Conditions)

Nucleophilic substitution reactions represent a direct approach to forming C-O bonds between an oxetane and a benzonitrile scaffold. A prominent example of such a transformation is the Mitsunobu reaction, a powerful tool for converting alcohols into a variety of functional groups, including esters and ethers, with inversion of stereochemistry. nih.gov

The reaction typically involves an alcohol (in this case, oxetan-3-ol) and an acidic nucleophile (such as a hydroxybenzonitrile) in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The process involves the activation of the alcohol by the phosphine and azodicarboxylate to form a reactive phosphonium (B103445) salt. This intermediate is then susceptible to attack by the nucleophile. nih.gov

For the synthesis of an oxetane-benzonitrile linkage, a halogenated benzonitrile is not the direct substrate. Instead, a hydroxybenzonitrile, such as 4-hydroxy-3-methylbenzonitrile, would act as the nucleophile, attacking the activated oxetan-3-ol. The general mechanism is outlined below:

Table 1: Key Steps in the Mitsunobu Reaction for Oxetane-Benzonitrile Ether Linkage

| Step | Description | Reagents | Intermediate/Product |

| 1 | Activation of Phosphine | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Betaine (B1666868) intermediate |

| 2 | Protonation | Hydroxybenzonitrile | Protonated betaine and phenoxide |

| 3 | Alcohol Activation | Oxetan-3-ol | Oxyphosphonium salt |

| 4 | SN2 Attack | Phenoxide nucleophile | 4-(Oxetan-3-yloxy)-3-methylbenzonitrile |

A significant advantage of the Mitsunobu reaction is that it proceeds under mild conditions. nih.gov However, a notable challenge is the removal of by-products, namely the phosphine oxide and the reduced hydrazine (B178648) derivative, which often requires chromatographic purification. sci-hub.se To address this, fluorous versions of the Mitsunobu reagents have been developed, allowing for easier separation through solid-phase extraction. sci-hub.se

Ring-Opening Reactions of Epoxides or Halohydrins for Oxetane Formation

The formation of an oxetane ring can be achieved through the intramolecular cyclization of a suitable precursor, often derived from an epoxide. beilstein-journals.org This strategy relies on the ring-opening of a three-membered epoxide ring to generate a transient species that subsequently closes to form the more strained four-membered oxetane ring. This is thermodynamically feasible due to the significant ring strain of the epoxide (approx. 27 kcal/mol) compared to the oxetane (approx. 25.5 kcal/mol). beilstein-journals.org

One common approach involves the intramolecular ring-opening of an epoxy-alcohol. For instance, the treatment of an allylic glycidyl (B131873) ether with a strong base like sec-butyllithium (B1581126) (sBuLi) can induce cyclization to form a vinyl oxetane. acs.org The reaction proceeds via deprotonation of a carbon adjacent to the ether oxygen, creating a carbanion that then attacks the epoxide intramolecularly.

Table 2: General Steps for Oxetane Formation from an Epoxide

| Step | Description | Starting Material Example | Key Reagents | Product Type |

| 1 | Precursor Synthesis | An aryl ether with an attached glycidyl group | Epichlorohydrin, Aryl alcohol | Aryl glycidyl ether |

| 2 | Anion Formation | Aryl glycidyl ether | Strong base (e.g., sBuLi, LiDAKOR) | Carbanion intermediate |

| 3 | Intramolecular SN2 Attack | Carbanion intermediate | - | Oxetane |

This method offers good stereocontrol, with the cyclization occurring in a way that minimizes steric interactions. acs.org Similarly, intramolecular cyclization of a cis-epoxy-alcohol using potassium hydroxide (B78521) in aqueous DMSO has been shown to predominantly yield the corresponding oxetane. researchgate.net

Organometallic Approaches for Oxetane-Benzenitrile Coupling (e.g., using Organolithium or Grignard Reagents with Oxetan-3-one)

Organometallic reagents provide a powerful method for forming carbon-carbon bonds. To create a direct C-C linkage between an oxetane ring and a benzonitrile, one could envision two primary pathways: the reaction of a nucleophilic benzonitrile derivative with an electrophilic oxetane, or the reaction of a nucleophilic oxetane derivative with an electrophilic benzonitrile.

In the first approach, a benzonitrile moiety can be converted into an organometallic nucleophile. For example, a bromo-benzonitrile derivative such as 4-bromo-3-methylbenzonitrile (B1271910) can be treated with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium via lithium-halogen exchange to form an aryllithium species. This nucleophilic aromatic species can then attack an electrophilic oxetane, such as oxetan-3-one. The initial addition reaction would yield a tertiary alcohol, which could then be deoxygenated if the direct linkage is desired.

The reaction of Grignard reagents with nitriles is also a well-established method, typically leading to ketones after hydrolysis. youtube.comresearchgate.net However, for coupling with oxetan-3-one, the reaction would proceed as a standard nucleophilic addition to a ketone.

Alternatively, recent advancements have demonstrated the generation of the highly unstable 3-oxetanyllithium from 3-iodooxetane. nih.gov This potent nucleophile could theoretically be used to attack an electrophilic site on a benzonitrile ring, although this specific application is not yet widely documented. The generation of such tertiary organolithiums from nitrile precursors has also been explored, showcasing the versatility of these intermediates. nih.gov

Table 3: Organometallic Coupling Strategy for 4-(Oxetan-3-yl)-3-methylbenzonitrile

| Step | Description | Reagents | Intermediate |

| 1 | Formation of Organometallic Reagent | 4-Bromo-3-methylbenzonitrile, Mg or n-BuLi | 4-Cyano-2-methylphenylmagnesium bromide or the corresponding lithium species |

| 2 | Nucleophilic Addition | Oxetan-3-one | 3-Hydroxy-3-(4-cyano-2-methylphenyl)oxetane |

| 3 | Deoxygenation (optional) | - | 3-(4-Cyano-2-methylphenyl)oxetane (rearranged product) |

This organometallic approach is highly versatile but requires strictly anhydrous conditions due to the high reactivity and basicity of Grignard and organolithium reagents. organic-chemistry.org

Cyclization Reactions for Spirocyclic Oxetane Derivatives

Spirocyclic oxetanes, where the oxetane ring shares a single atom with another ring, are of growing interest in medicinal chemistry. nih.gov The synthesis of such structures linked to a benzonitrile can be achieved through various cyclization strategies.

One-pot multi-component reactions are an efficient way to build molecular complexity rapidly. For instance, spiro[indoline-pyran-carbonitrile] derivatives have been synthesized through a three-component reaction of isatins, an active methylene (B1212753) compound like malononitrile (B47326), and a diol or dione (B5365651) in aqueous media. researchgate.net While this example forms a pyran ring, similar principles can be applied to form spiro-oxetanes.

Another approach involves the synthesis of spiro[dihydropyridine-oxindole] derivatives from the reaction of arylamines, isatin, and cyclopentane-1,3-dione, showcasing the construction of complex spiro systems. beilstein-journals.org The synthesis of spiro-imidazo pyridine-indene derivatives has also been achieved using malononitrile as a key component, highlighting its utility in forming nitrile-containing spirocycles. nih.gov These methodologies demonstrate that by choosing appropriate starting materials, it is possible to construct spirocyclic systems where one of the rings is an oxetane and the other is part of a larger scaffold containing a nitrile group.

Synthesis of 3-Methyl-4-(oxetan-3-YL)benzonitrile and its Direct Precursors

While a detailed, peer-reviewed synthetic procedure for this compound is not widely published, a plausible and efficient route can be constructed based on modern cross-coupling methodologies and the known synthesis of its key precursors. The most likely industrial approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi reaction. researchgate.net

Specific Synthetic Routes and Reaction Conditions

A logical synthetic approach would involve the coupling of an organoboron or organozinc derivative of oxetane with a halogenated benzonitrile precursor. The key precursor for this synthesis is 4-bromo-3-methylbenzonitrile.

Synthesis of Precursor: 4-Bromo-3-methylbenzonitrile

This starting material is commercially available but can also be synthesized from 4-bromo-3-methylaniline (B1294692) via a Sandmeyer reaction or from 3-methylbenzonitrile (B1361078) via bromination. sigmaaldrich.comstrem.comprepchem.com Another route starts from 4-bromo-3-methylbenzonitrile and involves a multi-step conversion to introduce a functional group that can be further modified. chemicalbook.com

Proposed Cross-Coupling Route

The most direct route to this compound would be a Suzuki coupling reaction. This would involve reacting 4-bromo-3-methylbenzonitrile with an oxetane-3-boronic acid or its pinacol (B44631) ester derivative in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 4: Proposed Suzuki Coupling for Synthesis of this compound

| Component | Example | Role |

| Aryl Halide | 4-Bromo-3-methylbenzonitrile | Electrophilic partner |

| Organoboron Reagent | Oxetan-3-ylboronic acid pinacol ester | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, or DMF | Solubilizes reactants and facilitates the reaction |

The reaction would proceed by the oxidative addition of the palladium catalyst to the C-Br bond of 4-bromo-3-methylbenzonitrile, followed by transmetalation with the oxetane-boronic ester and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. This type of cross-coupling is widely used in pharmaceutical synthesis due to its reliability and tolerance of various functional groups.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of 3-aryl oxetanes, including this compound, is commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. mdpi.comairitilibrary.comnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as an oxetanylboronic acid or its ester, in the presence of a palladium catalyst and a base. The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often varied include the catalyst, ligand, base, solvent, and temperature.

A representative optimization study for a Suzuki-Miyaura coupling to form an aryl-oxetane bond might involve screening various conditions. For instance, the coupling of 4-bromo-3-methylbenzonitrile with an oxetane-3-boronic acid derivative would be investigated.

Table 1: Representative Optimization of Suzuki-Miyaura Coupling Parameters

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Na₂CO₃ | MeOH | 80 | 40 |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 85 |

| 4 | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 100 | 82 |

This is a representative table based on general Suzuki-Miyaura reaction optimization. researchgate.netresearchgate.net

The choice of palladium catalyst and ligand is critical. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The base plays a crucial role in the transmetalation step of the catalytic cycle; inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. researchgate.net The solvent system also significantly impacts the reaction outcome, with solvent mixtures like dioxane/water or polar aprotic solvents such as DMF often providing good results. researchgate.netresearchgate.net Temperature is another key factor, with reactions typically heated to ensure a reasonable reaction rate. Through systematic screening of these parameters, optimal conditions can be identified to achieve high yields and purity of this compound and its analogues.

Derivatization and Functionalization of this compound and Related Compounds

The benzonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable handle for the derivatization of this compound.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid. brainly.indoubtnut.comaskfilo.comaskfilo.cominfinitylearn.com This transformation is fundamental for creating analogues where an acid functionality is required for biological activity or as a precursor for further reactions, such as amide bond formation.

Reduction to Benzylamine: The nitrile can be reduced to a primary amine (benzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. acs.orgrsc.orggoogle.comcardiff.ac.ukgoogle.com This provides a route to compounds with a basic amino group, which can be crucial for modulating pharmacokinetic properties.

Conversion to Tetrazole: A significant transformation in medicinal chemistry is the conversion of a nitrile to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction with an azide, typically sodium azide. tandfonline.comorganic-chemistry.orgresearchgate.netacs.orgyoutube.com The tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but potentially improved metabolic stability and cell permeability.

Table 2: Typical Transformations of the Benzonitrile Group

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | aq. NaOH or HCl, heat | Carboxylic Acid |

| Reduction | LiAlH₄ in THF; or H₂, Pd/C | Primary Amine (Benzylamine) |

The oxetane ring itself can be functionalized, although care must be taken to avoid ring-opening reactions due to its inherent strain. chemrxiv.orgrsc.org Functionalization often targets the 3-position or involves the synthesis of 3,3-disubstituted oxetanes.

Nucleophilic Substitution: Starting from a precursor like 3-halooxetane, various nucleophiles can be introduced via Sₙ2 reactions. ucsb.edukhanacademy.orgstudymind.co.ukscience-revision.co.ukchemguide.co.uk This allows for the incorporation of a wide range of functional groups, including azides, amines, and thiols, at the 3-position of the oxetane ring.

Derivatization from Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material for producing 3,3-disubstituted oxetanes. acs.orgchemrxiv.orgnih.govresearchgate.net Standard ketone chemistry, such as Grignard reactions, Wittig reactions, and reductive aminations, can be applied to introduce diverse substituents at the 3-position, creating a library of analogues with varying steric and electronic properties. chemrxiv.orgresearchgate.net

These strategies enable the synthesis of analogues where the substitution pattern on the oxetane ring is systematically varied to probe structure-activity relationships.

The this compound scaffold serves as a valuable building block for the synthesis of more complex, often biologically active, hybrid structures. nih.govacs.orgresearchgate.netresearchgate.net In drug discovery, small, rigid scaffolds like the oxetane are strategically incorporated to optimize the pharmacokinetic profile of lead compounds. nih.gov

The oxetane-benzonitrile unit can be integrated into larger molecular frameworks through reactions involving either the benzonitrile moiety or by further functionalization of the aromatic ring. For example, the primary amine derived from the reduction of the nitrile can be used in amide coupling reactions or reductive aminations to link the scaffold to other molecular fragments. Similarly, the carboxylic acid from nitrile hydrolysis can be used to form esters or amides.

Late-stage functionalization, where the oxetane-benzonitrile core is introduced into a complex molecule in the final steps of a synthesis, is a powerful strategy. acs.org This approach allows for the rapid generation of analogues with improved properties without the need to redesign the entire synthetic route. The unique combination of the metabolically robust and polarity-enhancing oxetane ring with the synthetically versatile benzonitrile group makes this compound an attractive building block for constructing novel and complex molecules in the field of medicinal chemistry. nih.govthieme-connect.de

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 4 Oxetan 3 Yl Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the intricate structural details of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and chemical environment of 3-Methyl-4-(oxetan-3-YL)benzonitrile can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis for Oxetane (B1205548) and Benzonitrile (B105546) Protons

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the benzonitrile ring, the methyl group, and the oxetane ring.

The aromatic region of the spectrum is anticipated to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the methyl and cyano groups is likely to appear as a singlet, while the other two aromatic protons will present as doublets due to coupling with their respective neighbors. The methyl group attached to the benzonitrile ring would be observed as a sharp singlet in the upfield region of the spectrum.

The protons of the oxetane ring are expected to exhibit characteristic chemical shifts. The methylene (B1212753) protons adjacent to the oxygen atom typically resonate at a lower field compared to the other methylene protons of the ring. Due to the four-membered ring's puckered conformation, these protons can display complex splitting patterns.

Expected ¹H NMR Chemical Shift Ranges:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.60 | m |

| Oxetane-CH₂ (adjacent to O) | 4.50 - 5.00 | t |

| Oxetane-CH | 3.80 - 4.30 | m |

| Oxetane-CH₂ | 2.50 - 3.00 | m |

| Methyl-H | 2.20 - 2.50 | s |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific conformation of the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The benzonitrile portion of the molecule will exhibit signals for the six aromatic carbons, with the carbon of the cyano group appearing at a characteristic downfield chemical shift. The carbon atom attached to the oxetane ring will also have a specific resonance. The methyl carbon will be observed in the upfield region.

The carbon atoms of the oxetane ring are expected to resonate in the aliphatic region of the spectrum. The carbons bonded to the oxygen atom will be shifted downfield compared to the other carbon in the ring.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cyano-C | 115 - 120 |

| Aromatic-C | 110 - 145 |

| Oxetane-C (adjacent to O) | 65 - 75 |

| Oxetane-C | 30 - 40 |

| Methyl-C | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are indispensable for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be expected between the adjacent aromatic protons and between the protons within the oxetane ring. This helps to confirm the substitution pattern of the benzene ring and the structure of the oxetane moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu For the target molecule, HMBC would be crucial in connecting the benzonitrile and oxetane fragments. Key correlations would be expected between the oxetane protons and the aromatic carbon they are attached to, as well as between the methyl protons and the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol . synblock.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation pattern would likely involve the characteristic loss of small neutral molecules. A common fragmentation pathway for benzonitrile derivatives involves the loss of HCN (27 Da). nih.gov The oxetane ring could undergo fragmentation through various pathways, including the loss of ethene (28 Da) or formaldehyde (B43269) (30 Da). The presence of a prominent peak corresponding to the tolyl cation could also be expected.

Expected Key Fragments in Mass Spectrum:

| m/z | Possible Fragment |

| 173 | [M]⁺ |

| 145 | [M - C₂H₄]⁺ |

| 143 | [M - CH₂O]⁺ |

| 116 | [M - C₃H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most prominent of these would be the sharp and strong absorption band for the nitrile (C≡N) stretching vibration. The spectrum would also feature absorptions corresponding to the C-H stretching of the aromatic ring and the methyl group, as well as the C-O-C stretching of the ether linkage in the oxetane ring.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Nitrile C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O-C Stretch (Ether) | 1000 - 1150 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for its isolation from reaction mixtures. A reversed-phase HPLC method would be suitable for the analysis of the relatively nonpolar this compound.

A typical HPLC system would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The composition of the mobile phase can be optimized to achieve good separation and a reasonable retention time. Detection is commonly performed using a UV detector, set at a wavelength where the benzonitrile chromophore exhibits strong absorbance. nih.gov The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

By employing these advanced spectroscopic and chromatographic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, ensuring both its identity and purity for any subsequent applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Oxetane Substituted Benzonitriles

The Oxetane (B1205548) Ring as a Bioisostere in Molecular Design

The oxetane ring has emerged as a valuable structural motif in drug discovery, frequently employed as a bioisostere for other common functional groups. researchgate.netacs.orgu-tokyo.ac.jp Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows it to modulate a molecule's characteristics in predictable ways. acs.orgnih.govnih.gov This has led to its application in fine-tuning aqueous solubility, lipophilicity, and metabolic clearance of drug candidates. researchgate.netacs.orgnih.gov

Comparison with Gem-Dimethyl and Carbonyl Groups in Affecting Molecular Properties

In molecular design, the oxetane ring is often considered a polar surrogate for the gem-dimethyl group and a metabolically stable alternative to the carbonyl group. researchgate.netacs.orgethz.ch While the gem-dimethyl group is often used to block metabolically weak spots, it typically increases lipophilicity, which can negatively impact solubility and metabolic profiles. u-tokyo.ac.jppressbooks.pub The oxetane moiety offers a similar steric volume but with enhanced polarity, providing a hydrophilic alternative that can improve physicochemical properties without a significant increase in lipophilicity. u-tokyo.ac.jpethz.ch

Compared to a carbonyl group, an oxetane has a similar capacity to act as a hydrogen bond acceptor but is generally more stable. u-tokyo.ac.jpacs.org Carbonyl groups can be susceptible to enzymatic reduction or can increase the acidity of adjacent protons, leading to potential epimerization. acs.org Oxetanes, being less electrophilic and chemically more robust, can circumvent these metabolic liabilities while preserving key interactions within a biological target. acs.orgethz.ch The replacement of a carbonyl with an oxetane can also induce significant changes in conformational preference and basicity of the parent molecule. ethz.chsci-hub.se

| Functional Group | Key Property Changes | Common Application |

|---|---|---|

| Oxetane | Increases polarity, improves solubility, enhances metabolic stability. researchgate.netu-tokyo.ac.jp | Replacement for gem-dimethyl and carbonyl groups. acs.org |

| Gem-Dimethyl | Increases steric bulk, blocks metabolism, increases lipophilicity. u-tokyo.ac.jppressbooks.pub | Metabolic blocking group. u-tokyo.ac.jp |

| Carbonyl | Hydrogen bond acceptor, polar, can be metabolically labile. u-tokyo.ac.jpacs.org | Key interacting group in many ligands. acs.org |

Influence on Aqueous Solubility and Lipophilicity in Research Applications

The incorporation of an oxetane ring can profoundly impact a compound's aqueous solubility and lipophilicity (LogD/LogP). researchgate.netsci-hub.se Replacing a non-polar group like a gem-dimethyl with a polar oxetane typically leads to a significant increase in aqueous solubility. researchgate.netsci-hub.se Research has shown that this substitution can enhance solubility by a factor of 4 to over 4000, depending on the molecular scaffold. researchgate.netsci-hub.se This effect is particularly beneficial for highly lipophilic compounds where poor solubility is a major obstacle in development. sci-hub.se

Simultaneously, the oxetane moiety generally reduces lipophilicity compared to its gem-dimethyl counterpart. u-tokyo.ac.jpethz.ch While the magnitude of this change is context-dependent, it is a consistent trend observed in medicinal chemistry programs. researchgate.netacs.org This reduction in lipophilicity, coupled with increased solubility, can lead to more favorable pharmacokinetic profiles. nih.gov However, when compared to the even more polar carbonyl group, oxetane-containing molecules are typically less hydrophilic. u-tokyo.ac.jp

Modulation of Metabolic Stability in Pre-clinical Models

One of the primary drivers for incorporating oxetanes into drug candidates is the enhancement of metabolic stability. researchgate.netnih.gov The oxetane ring itself is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which are major pathways for drug clearance. u-tokyo.ac.jpnih.gov By replacing metabolically vulnerable groups, such as gem-dimethyl or certain carbonyl-containing structures, with an oxetane, the rate of metabolic degradation can be significantly reduced. researchgate.netsci-hub.se

In preclinical models, compounds containing oxetanes often exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl analogs. u-tokyo.ac.jpacs.org This improved metabolic stability can lead to longer half-lives and increased drug exposure in vivo. nih.gov However, it has been noted that the stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes often showing the greatest stability. acs.orgnih.gov

Impact of Substituent Modifications on Research Outcomes

Positional Isomerism and Steric Effects

The arrangement of the methyl, oxetanyl, and nitrile groups on the benzene (B151609) ring in compounds like 3-Methyl-4-(oxetan-3-YL)benzonitrile is crucial. Positional isomerism can lead to significant differences in molecular geometry and interactions with biological targets. rsc.org For instance, moving the oxetane group to a different position relative to the nitrile could alter the molecule's dipole moment and its ability to engage in specific hydrogen bonds. rsc.org

The oxetane ring, while relatively small, introduces steric bulk that can influence the conformation of the molecule and its binding to a target protein. acs.orgacs.org The three-dimensional nature of the oxetane can be used to probe binding pockets and improve affinity by providing a better conformational fit. acs.orgnih.gov The stability of the oxetane ring itself is also affected by steric factors; 3-substituted and 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically hinder the approach of nucleophiles or enzymes to the strained ether linkages. researchgate.netnih.gov

Electronic Effects of Aromatic and Aliphatic Substituents

The electronic properties of the substituents on the benzonitrile (B105546) ring govern its reactivity and interactions. The nitrile group (–CN) is a strong electron-withdrawing group, both by induction and resonance, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. quizlet.comminia.edu.eg This effect reduces the electron density of the π-system, particularly at the ortho and para positions. rsc.org

| Substituent | Electronic Effect | Impact on Aromatic Ring |

|---|---|---|

| Nitrile (–CN) | Strongly electron-withdrawing (–I, –R). quizlet.comminia.edu.eg | Deactivating, meta-directing. quizlet.comlibretexts.org |

| Methyl (–CH₃) | Weakly electron-donating (+I). minia.edu.eglibretexts.org | Activating, ortho/para-directing. libretexts.org |

| Oxetane | Inductively electron-withdrawing (–I). nih.gov | Can influence local basicity and polarity. acs.orgnih.gov |

Design Rationales for Targeted Research Applications

The compound this compound is a synthetic molecule designed as a building block or chemical probe for various research applications, particularly in medicinal chemistry and drug discovery. Its structure is the result of a rational design strategy that combines three key chemical motifs—an oxetane ring, a methyl group, and a benzonitrile core—each chosen to impart specific, advantageous properties to a larger molecule. The design rationale is primarily focused on optimizing drug-like characteristics such as metabolic stability, aqueous solubility, and target engagement.

The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to enhance the physicochemical profile of a lead compound. acs.orgnih.gov This small, four-membered cyclic ether has gained significant attention as a versatile tool for fine-tuning molecular properties. acs.orgnih.gov Its inclusion in a molecule like this compound is based on several key principles:

Bioisosteric Replacement: The oxetane moiety is frequently used as a bioisostere for less favorable functional groups, such as gem-dimethyl or carbonyl groups. nih.govbeilstein-journals.org A gem-dimethyl group, often used to block metabolic oxidation, significantly increases a compound's lipophilicity. By replacing it with an oxetane, which occupies a similar volume, metabolic stability can be maintained or improved while mitigating the increase in lipophilicity. beilstein-journals.org The polar oxygen atom within the oxetane ring helps to lower the partition coefficient (LogD), a critical parameter in drug design. acs.org

Improvement of Aqueous Solubility: Poor solubility is a common cause of failure for drug candidates. The inherent polarity and hydrogen bond accepting capability of the oxetane's oxygen atom can lead to a profound increase in aqueous solubility when incorporated into a larger molecule. acs.orgacs.org This is a deliberate design choice to create building blocks that can enhance the solubility of otherwise poorly soluble scaffolds.

Enhancement of Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation. chemrxiv.org When used to replace metabolically vulnerable groups, it can significantly improve the half-life of a compound. For instance, replacing a metabolically active site with the robust oxetane ring can prevent enzymatic breakdown, a key goal in optimizing pharmacokinetic profiles. nih.gov Research has shown that oxetanyl derivatives can exhibit significantly improved metabolic stability in liver microsome assays compared to their non-oxetane counterparts. nih.gov

Table 1: Impact of Oxetane Substitution on Metabolic Stability and Solubility A comparative example from research on Matrix Metalloproteinase 13 (MMP-13) inhibitors, illustrating the typical effects of introducing an oxetane moiety.

| Compound | Structure | Key Feature | Aqueous Solubility (μM) | Metabolic Stability (Mouse Liver Microsomes, % remaining after 30 min) |

|---|---|---|---|---|

| Compound 35 |  | Methyl-substituted Thiazole | 1 | 0% |

| Compound 36 |  | Oxetane-substituted Thiazole | 51 | 87% |

Data derived from studies on MMP-13 inhibitors. nih.gov

Three-Dimensionality and Conformational Rigidity: Modern drug design increasingly favors molecules with greater three-dimensionality (i.e., a higher fraction of sp³-hybridized carbons) to improve target selectivity and escape the "flatland" of traditional aromatic compounds. acs.orgnih.gov The nearly planar, yet sp³-rich, structure of the oxetane ring introduces a rigid, three-dimensional element. nih.gov This can help to lock the molecule into a specific conformation, potentially leading to a better and more selective fit within the binding pocket of a biological target. acs.orgnih.gov

The benzonitrile scaffold is a common feature in many biologically active molecules and serves several purposes in the design of this compound. The nitrile group can act as a hydrogen bond acceptor or a dipole that engages in specific interactions with a target protein. vulcanchem.com Furthermore, the aromatic ring provides a rigid scaffold for orienting the oxetane and methyl substituents.

The placement of the methyl group at the 3-position, ortho to the nitrile and meta to the oxetane, is also a deliberate design choice. This substitution pattern can influence the electronic properties of the benzonitrile ring and provide a steric handle to probe interactions within a binding site. mdpi.com

Mechanistic Research into the Biological Interactions of Oxetane Substituted Benzonitrile Derivatives Non Clinical Focus

In Vitro Target Identification and Binding Studies

In the realm of non-clinical research, the initial step towards understanding the therapeutic potential of a novel compound, such as an oxetane-substituted benzonitrile (B105546) derivative, involves the identification of its molecular targets. This is often achieved through a series of in vitro assays designed to measure the compound's ability to interact with and modulate the function of specific biological molecules.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For oxetane-substituted benzonitrile derivatives, several enzyme families are of interest based on the activities of structurally related compounds.

ATP Synthase: This enzyme is crucial for cellular energy production. While no direct studies on 3-Methyl-4-(oxetan-3-YL)benzonitrile have been identified, other novel inhibitors of ATP synthase are actively being investigated for their therapeutic potential in various diseases.

Matrix Metalloproteinase-13 (MMP-13): MMPs are a family of enzymes involved in the degradation of the extracellular matrix. Inhibitors of MMP-13 are being explored for the treatment of conditions like osteoarthritis. Research on other MMP-13 inhibitors has shown that specific chemical moieties can confer high potency and selectivity. For instance, certain pyrimidine (B1678525) dicarboxamide compounds act as potent, non-zinc-chelating inhibitors of MMP-13. The oxetane (B1205548) group, in some contexts, has been shown to be a favorable substituent for MMP-13 inhibition, potentially offering improved solubility and metabolic stability compared to other functional groups.

Glutaminyl-peptide Cyclotransferase-like protein (QPCTL) and Glutaminyl-peptide Cyclotransferase (QPCT): These enzymes are involved in the post-translational modification of proteins. QPCTL, in particular, has emerged as a target in immuno-oncology due to its role in the maturation of CD47, a "don't eat me" signal on cancer cells. Inhibition of QPCTL can enhance the phagocytosis of tumor cells by macrophages. Studies on other benzonitrile-based inhibitors have demonstrated potent and selective inhibition of QPCTL, leading to anti-tumor efficacy in preclinical models.

A hypothetical data table for enzyme inhibition studies is presented below:

| Enzyme Target | Compound | IC₅₀ (nM) | Assay Type |

| MMP-13 | Derivative X | 50 | FRET-based |

| QPCTL | Derivative Y | 25 | HPLC-based |

| QPCT | Derivative Y | >1000 | HPLC-based |

Protein-Protein Interaction Modulators

Modulating protein-protein interactions (PPIs) is a promising therapeutic strategy. The Menin-MLL interaction is a key target in certain types of leukemia.

Menin-MLL: The interaction between menin and the MLL protein is critical for the development of MLL-rearranged leukemias. Small molecule inhibitors that disrupt this interaction have shown therapeutic potential. While there is no specific data for this compound, the development of other small molecule inhibitors has provided insights into the structural requirements for potent inhibition. These inhibitors typically bind to a pocket on menin, preventing its association with MLL and leading to the downregulation of pro-leukemogenic genes.

Receptor Binding Assays

To determine if a compound interacts with specific receptors, receptor binding assays are employed. These assays measure the affinity of a compound for a particular receptor. For a novel benzonitrile derivative, a broad panel of receptor binding assays would typically be conducted to identify potential on-target and off-target activities. No specific receptor binding data for this compound is currently available in the public domain.

Elucidation of Molecular Pathways and Cellular Effects in Model Systems

Following target identification, research moves towards understanding the compound's effects on cellular processes. This often involves using cell lines as model systems.

One of the key cellular effects investigated for anti-cancer agents is the induction of apoptosis, or programmed cell death. Studies on other novel chemical entities have shown that they can induce apoptosis in cancer cell lines through various mechanisms. For example, some compounds have been shown to trigger the intrinsic apoptotic pathway, characterized by the involvement of mitochondria and the activation of caspase-9 and caspase-3. The induction of apoptosis can be quantified using techniques such as flow cytometry to measure the percentage of apoptotic cells.

A hypothetical data table for apoptosis induction is presented below:

| Cell Line | Compound | Concentration (µM) | Apoptosis (%) |

| Human Colon Cancer (HCT116) | Derivative Z | 1 | 25 |

| Human Colon Cancer (HCT116) | Derivative Z | 5 | 65 |

| Normal Colon Fibroblasts | Derivative Z | 5 | <5 |

Mechanistic Insights from Structural Biology

Structural biology techniques, such as X-ray crystallography, provide a high-resolution view of how a compound interacts with its target protein. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective molecules.

If a compound is found to be a potent inhibitor of a particular enzyme, co-crystallization studies would be attempted. The resulting crystal structure of the protein-ligand complex would reveal the specific amino acid residues involved in binding and the conformation of the inhibitor in the active site. At present, there are no publicly available X-ray crystallography structures of this compound in complex with any protein target.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-4-(oxetan-3-YL)benzonitrile, and how can intermediates be characterized?

Methodological Answer: A multi-step synthesis involves:

- Step 1: Trifluoromethanesulfonylation of 1-(4-hydroxy-2-methylphenyl)ethan-1-one using triflic anhydride at 0°C, followed by purification via silica gel chromatography (hexane:ethyl acetate, 87%) .

- Step 2: Pd-catalyzed cyanation of the triflate intermediate with Zn(CN)₂ and Pd(PPh₃)₄ at 80°C, yielding 4-acetyl-3-methylbenzonitrile after extraction and chromatography .

- Step 3: Bromination of the acetyl group using bromine in methanol, followed by coupling with a thioamide precursor to form the thiazole ring . Key Characterization Tools:

- NMR/FT-IR: Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

- Chromatography: Monitor purity (e.g., hexane:ethyl acetate gradients) .

| Intermediate | Key Reaction Conditions | Purification Method |

|---|---|---|

| Triflate derivative | 0°C → RT, overnight | Silica gel (hexane:EtOAc) |

| Cyanation product | 80°C, Pd catalysis | Silica gel (hexane:EtOAc) |

| Thiazole product | DMF, 80°C | Column chromatography |

Q. How can spectroscopic techniques elucidate the structural and electronic properties of this compound?

Methodological Answer:

- FT-IR/Raman: Identify vibrational modes of the nitrile group (~2220–2240 cm⁻¹) and oxetane ring (C-O-C asymmetric stretch at ~950 cm⁻¹) .

- UV-Vis: Analyze π→π* transitions in the benzonitrile moiety (λmax ~270 nm) .

- NMR: Assign peaks using ¹H (δ 1.5–2.0 ppm for methyl groups) and ¹³C (δ ~115–120 ppm for nitrile carbon) spectra . Advanced Tip: Compare experimental spectra with density functional theory (DFT)-calculated values to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- DFT Calculations:

-

Optimize geometry using B3LYP/6-311++G(d,p) basis sets to determine frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate charge transfer potential .

-

Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation (e.g., oxetane ring stabilization) .

- Molecular Docking:

-

Dock the compound into enzyme active sites (e.g., xanthine oxidase) using AutoDock Vina. Prioritize binding poses with lowest ΔG values and hydrogen bonds to key residues (e.g., Arg880) .

Computational Parameter Application HOMO-LUMO gap (eV) Predict chemical reactivity Fukui indices Identify nucleophilic/electrophilic sites NBO charges Assess intramolecular interactions

Q. What experimental and theoretical approaches reconcile contradictions in adsorption behavior of benzonitrile derivatives on metal surfaces?

Methodological Answer:

- Experimental:

- Use surface-enhanced Raman spectroscopy (SERS) to probe orientation on Ag/Pd surfaces. Nitrile group adsorption modes (end-on vs. side-on) affect signal intensity .

- Measure contact angles to assess surface energy and miscibility with solvents (e.g., benzonitrile’s dipole moment: ~4.0 D) .

- Theoretical:

- Perform molecular dynamics (MD) simulations to model liquid-vacuum interfaces. Compare simulated orientation (e.g., nitrile tilted toward surface) with experimental data .

Contradiction Resolution: Discrepancies between SERS and MD may arise from solvent effects; use mixed-solvent systems to validate models .

Q. How does the oxetane ring influence the stability and synthetic scalability of this compound?

Methodological Answer:

- Stability Studies:

-

Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Oxetane’s ring strain may increase susceptibility to hydrolysis vs. non-cyclic ethers .

- Scalability Challenges:

-

Optimize Pd-catalyzed steps using flow chemistry to mitigate exothermic risks in large-scale cyanation .

-

Compare oxetane derivatives (e.g., 3-methyloxetane-3-carboxylic acid) to assess steric effects on reaction yields .

Derivative Key Stability Factor Oxetane-containing Ring strain → hydrolysis risk Acyclic analogs Higher thermal stability

Data Contradiction Analysis

Q. How can conflicting spectroscopic and computational data on nitrile group orientation be resolved?

Methodological Answer:

- Scenario: FT-IR suggests free nitrile (sharp peak at 2230 cm⁻¹), while DFT predicts partial conjugation with the aromatic ring.

- Resolution Steps:

Measure solid-state NMR to detect crystal packing effects.

Compare solution vs. solid-phase IR; solvent polarity may mask conjugation .

Use X-ray crystallography (if crystals are available) to validate DFT-predicted bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.